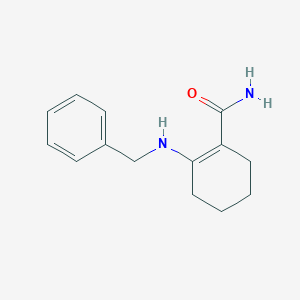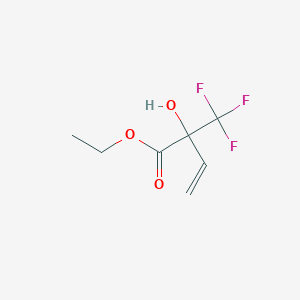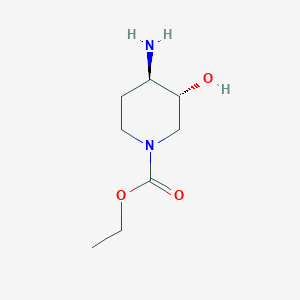
2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a benzylamino group attached to a tetrahydrobenzamide core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide typically involves the condensation of benzoic acids with benzylamine under specific conditions. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth immobilized with ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and efficiency.
Industrial Production Methods
In industrial settings, the production of benzamides often involves the use of high-temperature reactions and catalysts to ensure high yield and purity. The use of ultrasonic irradiation and green catalysts is becoming more prevalent due to the growing emphasis on sustainable and environmentally friendly chemical processes .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Anilino-2-(benzylamino)-3,5-pyridinedicarbonitrile
- 2-(Benzylamino)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(1H)-one
Uniqueness
2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide is unique due to its specific structural features and the presence of the benzylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-(benzylamino)cyclohexene-1-carboxamide |
InChI |
InChI=1S/C14H18N2O/c15-14(17)12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11/h1-3,6-7,16H,4-5,8-10H2,(H2,15,17) |
InChI Key |
OVUSYWFWHDZIPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C(=O)N)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methylthio-4-[5-aminobenzimidazol-1-yl]pyrimidine](/img/structure/B8418877.png)







![1-Fluoro-2-({[2-(methyloxy)phenyl]oxy}methyl)benzene](/img/structure/B8418933.png)
![(+/-)-2a-Methyl-4-oxo-1,2,2a,3,4,5-hexahydropyrrolo[4,3,2-de]quinoline-6-carbonitrile](/img/structure/B8418948.png)
